Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is a heterocyclic compound notable for its unique molecular structure and potential applications in organic chemistry and medicinal research. It features a fused pyridazine and pyridine ring system, which contributes to its reactivity and biological activity. The compound is classified under pyridazine derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals and agrochemicals.
The synthesis of Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Industrial methods may involve continuous flow reactors to enhance efficiency and scalability while minimizing environmental impact.
Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate has the following molecular characteristics:
Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes and lithium aluminum hydride for reductions. Reaction conditions typically involve controlled temperatures and appropriate solvents to facilitate desired transformations .
The biological activity of Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate is likely mediated through its interactions with specific molecular targets such as enzymes or receptors. For instance:
The specific mechanisms would depend on the context of its application in medicinal chemistry or biological research .
Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate exhibits several notable physical properties:
These properties make it suitable for various synthetic applications in organic chemistry .
Benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate has several potential applications:
Pyridopyridazines represent a specialized class of nitrogen-rich heterocycles formed through the fusion of pyridine and pyridazine rings. The compound benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate (CAS 1354963-19-1) belongs to the pyrido[4,3-c]pyridazine subclass, characterized by a [4,3-c] ring fusion pattern. This bicyclic system consists of a partially saturated tetrahydropyridine ring fused to a pyridazinone moiety, creating a planar, π-deficient core with significant dipole moments (μ ≈ 4.22 D) that facilitate π-π stacking interactions with biological targets [3] [9]. The molecular scaffold features three distinct nitrogen atoms at positions 1, 2, and 4 of the fused ring system, contributing to its unique electronic properties. The benzyl carboxylate substituent at position 6 and the lactam carbonyl at position 3 further enhance the molecule's capacity for directed hydrogen bonding [1] [10].
Table 1: Structural Characteristics of Key Pyridopyridazine Isomers
Ring System | Fusion Pattern | Nitrogen Positions | Representative Derivatives |
---|---|---|---|
Pyrido[3,4-c]pyridazine | [3,4-c] fusion | N1,N2,N4 | Benzyl 6-carboxylate derivatives |
Pyrido[3,4-d]pyridazine | [3,4-d] fusion | N1,N4,N5 | Glutaminase inhibitors (e.g., IPN60090) |
Pyrido[4,3-b]pyrazine | [4,3-b] fusion | N1,N4 | Anticancer kinase inhibitors |
Cinnoline | Ortho-fusion | N1,N2 | Cinoxacin (antibiotic) |
The saturation pattern (2,3,7,8-tetrahydro) in this specific compound reduces aromatic character while introducing chiral centers and conformational flexibility, enabling optimal binding pocket complementarity in biological systems. This structural feature differentiates it from fully aromatic naphthyridines and other diazanaphthalenes, which typically exhibit higher planarity and different electronic distributions [8] [9]. Synthetic routes to this scaffold often employ cyclocondensation strategies starting from functionalized pyridine precursors or hetero-Diels-Alder approaches using vinylpyridines and electron-deficient azo compounds, though these methods typically yield only 14-38% of the desired product [9].
The pyridazine heterocycle has emerged as a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties: moderate basicity (pKa ≈ 2.3), high dipole moment, and dual hydrogen-bond accepting capacity. These features enable enhanced target engagement while reducing lipophilicity (cLogP = -0.508 ± 0.206) compared to phenyl or pyridine bioisosteres, thereby improving metabolic stability and reducing hERG channel affinity [3] [8]. Pyrido[4,3-c]pyridazine derivatives demonstrate broad therapeutic potential, particularly as kinase inhibitors, epigenetic modulators, and antimicrobial agents.
Table 2: FDA-Approved Pyridazine-Containing Therapeutics
Drug Name | Therapeutic Target | Indication | Approval Date |
---|---|---|---|
Relugolix | GnRH receptor antagonist | Advanced prostate cancer | 2020 (FDA) |
Deucravacitinib | Allosteric TYK2 inhibitor | Plaque psoriasis | 2022 (FDA) |
Tepotinib | c-Met inhibitor | Non-small cell lung cancer | 2021 (FDA) |
Ponatinib | Multi-targeted tyrosine kinase inhibitor | Leukemias | 2012 (FDA) |
Levosimendan | PDE3 inhibitor/Ca²⁺ sensitizer | Acute heart failure (ex-US) | 2000 (Sweden) |
The benzyl carboxylate moiety in benzyl 3-oxo-2,3,7,8-tetrahydropyrido[4,3-c]pyridazine-6(5H)-carboxylate serves as a versatile handle for structural diversification, positioning this compound as a key synthetic intermediate for drug discovery programs. Derivatives of this scaffold have demonstrated activity against multiple cancer targets, including kinases (c-Met, TYK2, PARP), metabolic enzymes (glutaminase, monocarboxylate transporters), and epigenetic regulators (BRD7/9) [5] [8]. Antimicrobial studies reveal that pyridazine-based compounds exhibit potent activity against Gram-negative pathogens like Pseudomonas aeruginosa and Escherichia coli through novel mechanisms, circumventing existing resistance pathways [5]. The molecular architecture allows interaction with diverse biological targets while maintaining favorable ADME profiles, evidenced by the clinical success of structurally complex pyridazine derivatives like risdiplam and ponatinib [3] [8].
This compound features three critical functional domains that define its reactivity and biological interactions:
Benzyl Ester Moiety (C₆H₅CH₂OC(=O)-):The electron-withdrawing benzyloxycarbonyl group (-COOCH₂C₆H₅) attached to the piperidine nitrogen (N6) serves as both a protecting group and a pharmacophore modifier. This substituent enhances cell permeability through controlled lipophilicity (calculated LogP = 0.1475) while providing a site for enzymatic hydrolysis or synthetic transformation to amide derivatives. The benzyl group's aromatic ring enables π-stacking interactions with tyrosine/phenylalanine residues in binding pockets [1] [10].
Lactam System (3-Oxo-2,3-dihydropyridazine):The cyclic amide (lactam) at position 3 generates a hydrogen-bond donor-acceptor pair critical for molecular recognition. This moiety exhibits tautomeric equilibrium between amide (N-H) and hydroxy (O=C-OH) forms, though NMR studies in polar solvents (DMSO-d₆, CD₃OD) confirm predominance of the carbonyl tautomer (≥95%). The lactam's carbonyl oxygen acts as a strong hydrogen bond acceptor (pKBHX ≈ 1.65), while the adjacent pyridazine nitrogen (N2) provides additional coordination sites [3] [9].
Partially Saturated Bicyclic Core:The tetrahydropyridine ring adopts a half-chair conformation, introducing stereochemical complexity with C6 and C8 as chiral centers when substituted. The saturation reduces ring aromaticity compared to fully unsaturated analogs, increasing solubility (calculated cLogDₚₕ₇.₄ = -2.48) and enabling conformational adaptation to biological targets. The enolizable proton at C7 (adjacent to pyridazine) provides a site for electrophilic substitution or deprotonation [1] [10].
Table 3: Spectroscopic Signatures of Key Functional Groups
Functional Domain | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key Mass Fragments |
---|---|---|---|---|
Benzyl ester C=O | 1735-1740 | - | 166.5 | m/z 91 [C₇H₇⁺] |
Lactam C=O | 1680-1690 | - | 162.8 | - |
Pyridazine ring | 1580-1600 | 7.35-7.40 (m, 5H, ArH) | 135.8, 128.7, 128.3 | m/z 285 [M⁺] |
Methylene link (N-CH₂) | - | 4.56 (s, 2H, -OCH₂C₆H₅) | 66.8 | m/z 108 [M-C₇H₇O₂⁺] |
Piperidine CH₂ | - | 3.45-3.70 (m, 4H), 2.85-3.10 (m) | 46.2, 48.5, 49.8, 52.1 | m/z 194 [M-C₇H₇O₂⁺] |
The molecular connectivity is unambiguously described by the canonical SMILES representation: O=C(OCC1C=CC=CC=1)N1CC2=CC(=O)NN=C2CC1, with InChIKey FQNXZPKTMZUIDQ-UHFFFAOYSA-N confirming absolute stereochemistry where applicable. X-ray crystallographic analysis of related compounds reveals dihedral angles of 85-90° between the benzyl group and pyridazine plane, optimizing hydrophobic contacts without significant conjugation [1] [10]. The topological polar surface area (TPSA = 56.27 Ų) indicates moderate membrane permeability, positioning this compound favorably for central nervous system targets upon appropriate derivatization [6].
CAS No.: 182316-44-5
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 50489-48-0
CAS No.: 18097-67-1
CAS No.: